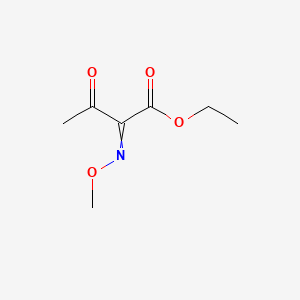
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate
Descripción general
Descripción
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate is an organic compound with the molecular formula C7H11NO4 It is an ester derivative of acetoacetic acid and is characterized by the presence of a methoxyimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methoxyamine hydrochloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of ethyl 2-methoxyiminoacetoacetate may involve continuous reaction processes to enhance yield and efficiency. For example, the reaction of ethyl acetoacetate with methoxyamine can be carried out in a continuous flow reactor, allowing for better control over reaction parameters and improved scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-methoxyiminoacetoacetate involves its reactivity with various nucleophiles and electrophiles. The methoxyimino group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions are facilitated by the compound’s electronic structure, which allows for the formation of reactive intermediates.
Comparación Con Compuestos Similares
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate can be compared with other similar compounds such as ethyl acetoacetate and ethyl 2-methylacetoacetate. While all these compounds share a common ester functionality, the presence of the methoxyimino group in ethyl 2-methoxyiminoacetoacetate imparts unique reactivity and potential applications. Similar compounds include:
Ethyl acetoacetate: Used in the synthesis of various organic compounds.
Ethyl 2-methylacetoacetate: Utilized in the preparation of pharmaceuticals and agrochemicals.
This compound stands out due to its ability to form oxime derivatives and its potential use in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C7H11NO4 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
ethyl 2-methoxyimino-3-oxobutanoate |
InChI |
InChI=1S/C7H11NO4/c1-4-12-7(10)6(5(2)9)8-11-3/h4H2,1-3H3 |
Clave InChI |
HASOOENYFDJEAK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NOC)C(=O)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














